molecular formula C13H4F7NO3 B15292426 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene

Cat. No.: B15292426
M. Wt: 355.16 g/mol
InChI Key: MZLQOMNUCPQOSW-UHFFFAOYSA-N
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Description

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to degradation, and significant biological activity. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene typically involves multiple steps, including halogenation, nitration, and etherification reactions. The process begins with the halogenation of a suitable aromatic precursor to introduce fluorine atoms. This is followed by nitration to introduce the nitro group. Finally, an etherification reaction is carried out to attach the phenoxy group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their stability and bioactivity.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-(trifluoromethyl)pyridine
  • 4-(trifluoromethyl)phenol
  • 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane

Uniqueness

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene is unique due to its specific arrangement of fluorine atoms and functional groups, which confer distinct chemical and biological properties. Its high degree of fluorination enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H4F7NO3

Molecular Weight

355.16 g/mol

IUPAC Name

3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene

InChI

InChI=1S/C13H4F7NO3/c14-6-1-2-9(21(22)23)12(10(6)17)24-11-7(15)3-5(4-8(11)16)13(18,19)20/h1-4H

InChI Key

MZLQOMNUCPQOSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F)F)F

Origin of Product

United States

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